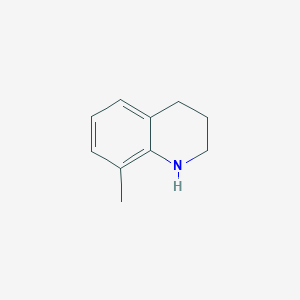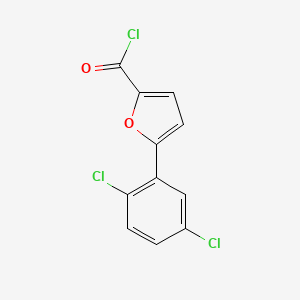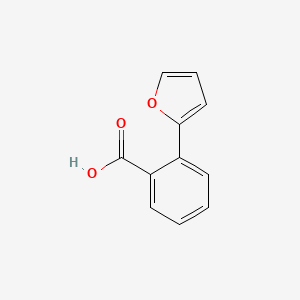
8-甲基-1,2,3,4-四氢喹啉
描述
8-Methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic organic compound with the molecular formula C10H13N. It belongs to the class of tetrahydroquinolines, which are partially hydrogenated derivatives of quinoline. This compound is characterized by a quinoline core structure with a methyl group attached at the 8th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
科学研究应用
8-Methyl-1,2,3,4-tetrahydroquinoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Medicine: It has potential therapeutic applications due to its structural similarity to bioactive compounds.
安全和危害
This compound has a GHS07 pictogram, with a signal word of "Warning" . It may cause skin irritation, and could be harmful if absorbed through the skin or if swallowed . It’s recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .
Relevant Papers There are several peer-reviewed papers related to 8-Methyl-1,2,3,4-tetrahydroquinoline . These papers could provide more detailed information about the compound.
作用机制
Target of Action
8-Methyl-1,2,3,4-tetrahydroquinoline is a derivative of the 1,2,3,4-tetrahydroisoquinoline (THIQ) class of compounds . THIQs have been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . In particular, THIQ derivatives have been identified as inverse agonists of the retinoic acid receptor-related orphan receptor γ (RORγ), which is considered an attractive therapeutic target for the treatment of prostate cancer .
Mode of Action
Thiq derivatives, including 8-methyl-1,2,3,4-tetrahydroquinoline, are known to interact with their targets such as rorγ, resulting in the inhibition of the target’s transcriptional activity . This interaction leads to changes in the expression of genes regulated by the target, thereby affecting cellular functions.
Biochemical Pathways
The biochemical pathways affected by 8-Methyl-1,2,3,4-tetrahydroquinoline are likely to be those regulated by its primary target, RORγ. RORγ regulates the differentiation of CD4+T cells into Th17 cells and plays a pivotal role in the production of pro-inflammatory cytokines, including IL-17 (interleukin 17) and IL-22 . By acting as an inverse agonist of RORγ, 8-Methyl-1,2,3,4-tetrahydroquinoline can potentially influence these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of 8-Methyl-1,2,3,4-tetrahydroquinoline’s action are likely to be related to its inhibition of RORγ activity. This could result in the downregulation of pro-inflammatory cytokines and potentially lead to anti-inflammatory and neuroprotective effects . In the context of prostate cancer, the inhibition of RORγ could potentially suppress tumor growth .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 8-Methyl-1,2,3,4-tetrahydroquinoline. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and activity . Moreover, the compound’s efficacy can also be influenced by the physiological environment within the body, including the presence of other molecules and the state of the target cells.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,2,3,4-tetrahydroquinoline can be achieved through several methods. One common approach involves the reduction of quinoline derivatives. For instance, the hydrogenation of 8-methylquinoline using a suitable catalyst such as palladium on carbon (Pd/C) under hydrogen gas can yield 8-Methyl-1,2,3,4-tetrahydroquinoline . Another method involves the cyclization of appropriate precursors, such as the reaction of aniline with α,β-unsaturated aldehydes, followed by reduction .
Industrial Production Methods: Industrial production of 8-Methyl-1,2,3,4-tetrahydroquinoline typically involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials .
化学反应分析
Types of Reactions: 8-Methyl-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline derivatives.
Reduction: The compound can be further hydrogenated to form decahydroquinoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Selenium dioxide, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Various electrophiles and nucleophiles depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Quinoline derivatives.
Reduction: Decahydroquinoline.
Substitution: Substituted tetrahydroquinolines with various functional groups.
相似化合物的比较
1,2,3,4-Tetrahydroquinoline: A closely related compound with similar structural features but without the methyl group at the 8th position.
8-Methylquinoline: The fully aromatic analog of 8-Methyl-1,2,3,4-tetrahydroquinoline.
1,2,3,4-Tetrahydroisoquinoline: Another related compound with a different ring structure but similar hydrogenation state.
Uniqueness: 8-Methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural modification can enhance its interaction with specific molecular targets, making it a valuable compound for various applications .
属性
IUPAC Name |
8-methyl-1,2,3,4-tetrahydroquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-8-4-2-5-9-6-3-7-11-10(8)9/h2,4-5,11H,3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIIPMCFBCZKCFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50378923 | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52601-70-4 | |
| Record name | 8-Methyl-1,2,3,4-tetrahydroquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52601-70-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50378923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-methyl-1,2,3,4-tetrahydroquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What was the key finding regarding the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline in this study?
A1: The research utilized a novel mass spectrometry method involving microdroplet fusion to investigate the oxidative dimerization of 8-methyl-1,2,3,4-tetrahydroquinoline. The key finding was the successful identification of a radical cation as the critical intermediate in this reaction. [] This provides valuable insight into the reaction mechanism and could lead to more controlled and efficient synthetic strategies for this and similar reactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![3-Bromo-1-(toluene-4-sulfonyl)-imidazo[1,5-A]pyridine](/img/structure/B1333187.png)

![2-[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]propanoic acid](/img/structure/B1333194.png)

![2-((6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy)propanoic acid](/img/structure/B1333197.png)




